Hexadecane

Catalog No.
S566337
CAS No.
544-76-3
M.F
C16H34
M. Wt
226.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecane

CAS Number

544-76-3

Product Name

Hexadecane

IUPAC Name

hexadecane

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

DCAYPVUWAIABOU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC

Solubility

3.97e-09 M
9e-07 mg/mL at 25 °C
In water, 2.1X10-5 mg/L at 25 °C
Solubility sea water: 0.00004 mg/L at 25 °C
Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride

Synonyms

Cetane; NSC 7334; S 6 (alkane); n-Cetane; n-Hexadecane

Canonical SMILES

CCCCCCCCCCCCCCCC

Solvent and Reference Compound:

  • Non-polar solvent: Hexadecane's non-polar nature makes it a valuable solvent for dissolving non-polar and slightly polar substances like fats, oils, and waxes. This is useful in studies involving these materials, such as extraction, purification, and analysis [PubChem, Hexadecane | C16H34 | CID 11006, ].
  • Reference compound: Due to its well-defined chemical structure and physical properties, hexadecane serves as a reference compound in various analytical techniques like chromatography and spectroscopy. Its specific properties, like melting point and boiling point, help calibrate instruments and validate experimental results [Sigma-Aldrich, Hexadecane (H0255) - Product Information Sheet, ].

Model System for Biodegradation Studies:

  • Simulating environmental pollutants: Hexadecane's similarity to some environmental pollutants allows scientists to use it as a model system in biodegradation studies. Researchers investigate how microorganisms like bacteria and fungi break down these hydrocarbons, contributing to understanding natural bioremediation processes [Noordman, W. H., and Janssen, D. B., Rhamnolipid stimulates uptake of hydrophobic compounds by Pseudomonas aeruginosa. Appl. Environ. Microbiol., 68(9), 4502-4508 (2002)].

Investigating Material Properties:

  • Phase change materials (PCMs): Hexadecane's ability to absorb and release heat during phase transitions makes it a potential candidate for PCMs. Researchers are exploring its use in developing thermal energy storage materials for various applications, including building materials [n-Hexadecane.pdf, Safety Data Sheet, ].
  • Superamphiphobicity studies: Hexadecane's interaction with certain polymers can create superamphiphobic surfaces which repel both water and oil. This property is of interest in developing self-cleaning materials and anti-fouling coatings [Fishersci, n-Hexadecane, 99%, Thermo Scientific Chemicals, Quantity: 100 mL, ].

Hexadecane, also known as cetane, is a straight-chain alkane with the molecular formula C16H34C_{16}H_{34}. It consists of a linear chain of 16 carbon atoms, with three hydrogen atoms bonded to each terminal carbon and two hydrogen atoms bonded to each of the 14 internal carbon atoms. Hexadecane is a colorless liquid at room temperature, with a melting point of approximately 18.2°C and a boiling point around 286.79°C . It has a low solubility in water but is miscible with organic solvents such as ether and chloroform .

Hexadecane is notable for its high cetane number, which is a measure of the ignition quality of diesel fuel. It serves as a reference compound in the determination of cetane numbers for other fuels . The compound is also used in various industrial applications, including as a solvent and in gas chromatography .

Hexadecane itself does not have a specific biological mechanism of action. However, its non-polar nature allows it to act as a solvent for other non-polar compounds and participate in studies involving membrane permeability or interactions with hydrophobic molecules [].

  • Flammability: Hexadecane has a flash point of 135 °C []. It can be flammable when exposed to high temperatures or open flames.
  • Skin Irritation: Prolonged or repeated contact with hexadecane may cause skin irritation.
Typical of alkanes. It is relatively unreactive under standard conditions but can participate in combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. The combustion process can be complex, involving numerous elementary reactions and intermediates .

In laboratory settings, hexadecane can be synthesized through the reduction of iodohexadecane using zinc powder in an acidic medium, often involving glacial acetic acid . Additionally, hexadecane can react with strong oxidizing agents under specific conditions, leading to potential hazards such as combustion or charring .

Hexadecane exhibits limited biological activity. It is primarily recognized for its hydrophobic properties, which confer strong interactions with biological membranes. Studies have shown that hexadecyl derivatives can enhance the lipophilicity of certain compounds, making them more effective in drug delivery systems . For instance, hexadecyl-modified carboplatin has been proposed for use in chemotherapy due to improved solubility and bioavailability .

Hexadecane can be synthesized through several methods:

  • Reduction of Iodohexadecane: This method involves reducing iodohexadecane using zinc powder in an acidic environment (e.g., glacial acetic acid). The process requires careful control of conditions to optimize yield and purity .
  • Fractional Distillation: Hexadecane can also be isolated from natural sources or other hydrocarbon mixtures through fractional distillation techniques.
  • Hydrocarbon Cracking: In petrochemical processes, larger hydrocarbons can be cracked to yield hexadecane among other products.
  • Biological Synthesis: Certain microorganisms can produce hexadecane through metabolic pathways involving fatty acid synthesis and elongation processes .

Hexadecane has diverse applications across various fields:

  • Fuel Industry: Due to its high cetane number, hexadecane is used as a reference standard for assessing diesel fuel quality.
  • Solvent: It serves as a solvent in organic synthesis and chromatography.
  • Chemical Intermediate: Hexadecane is utilized in the production of surfactants, lubricants, and other chemical derivatives.
  • Biotechnology: Its derivatives are explored for drug delivery systems due to their hydrophobic properties.

Studies on hexadecane interactions primarily focus on its effects on biological membranes and its role in enhancing the solubility of therapeutic agents. Research indicates that hexadecyl derivatives can significantly alter membrane permeability and fluidity, impacting drug absorption and efficacy . Furthermore, investigations into its combustion characteristics have highlighted its potential environmental impacts when used as a fuel source .

Hexadecane belongs to the family of aliphatic hydrocarbons and shares similarities with other straight-chain alkanes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Cetane Number
HexadecaneC16H34C_{16}H_{34}18.2286.79100
DodecaneC12H26C_{12}H_{26}-9.6216.454
OctadecaneC18H38C_{18}H_{38}28.131786
TetracosaneC24H50C_{24}H_{50}49340Not applicable

Uniqueness

  • Cetane Number: Hexadecane's cetane number makes it particularly valuable in diesel fuel applications.
  • Chain Length: Its unique chain length contributes to specific physical properties like melting and boiling points compared to shorter or longer alkanes.

Physical Description

N-hexadecane is a colorless liquid. (NTP, 1992)
Liquid

Color/Form

Colorless liquid
Leaflets from acetone

XLogP3

8.3

Boiling Point

549 °F at 760 mm Hg (NTP, 1992)
286.8 °C
286.9 °C

Flash Point

275 °F (NTP, 1992)
>212 °F (>100 °C)
135 °C (275 °F) - closed cup

Vapor Density

7.8 (NTP, 1992) (Relative to Air)
7.8 (Air = 1)

Density

0.77331 at 68 °F (NTP, 1992)
0.7701 g/cu cm at 25 °C

LogP

log Kow = 8.20 (est)

Odor

Odorless (without any specific odor)

Melting Point

64.7 °F (NTP, 1992)
18.1 °C
Mp 18.17 °
18.18 °C
18.17°C

UNII

F8Z00SHP6Q

GHS Hazard Statements

Aggregated GHS information provided by 1737 companies from 14 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1737 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1735 of 1737 companies with hazard statement code(s):;
H304 (96.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Hexadecane is a colorless liquid or leaflets. It is odorless. Hexadecane is practically insoluble in water. Hexadecane is found in crude oil. It is also found naturally in many edible plants as well as different foods. It has been detected in water and in tissues of various fish and animals. Hexadecane is emitted in smoke from wood-burning fireplaces and stoves. Hexadecane has been detected in marijuana smoke. USE: Hexadecane is used as a solvent and an ingredient in gasoline and diesel and jet fuels. It is also used to make other chemicals. It is an ingredient in a household pesticide product. EXPOSURE: Workers that use hexadecane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in gasoline or diesel exhaust. Exposure may also occur by eating food or drinking water containing hexadecane. If hexadecane is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in aquatic organisms. RISK: Data on the potential for hexadecane alone to cause toxicity in humans were identified. Skin and eye irritation, nausea, coughing, difficulty breathing, lack of coordination, dizziness, headache, and intoxication have been reported in workers exposed to jet fuels, which contain hexadecane mixed with several other chemicals. Skin irritation, redness, and swelling occurred in laboratory animals following direct skin exposure. No other data on the potential for hexadecane to cause toxicity in animals was identified. Data on the potential for hexadecane to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for hexadecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00 mmHg
0.00149 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

544-76-3

Wikipedia

Hexadecane

Biological Half Life

17.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/

General Manufacturing Information

All other chemical product and preparation manufacturing
Textiles, apparel, and leather manufacturing
Hexadecane: ACTIVE
Cetane number: A rating for diesel fuel comparable to the octane-number rating for gasoline. It is the percentage of cetane (C16H34) that must be mixed with heptamethylnonane to give the same ignition performance under standard conditions as the fuel in question.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-hexadecane; Matrix: water; Detection Limit: 1 ug/L.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Handle and store under inert gas.

Interactions

Hexadecane in combination with 2-butanone or cyclohexane potentiates local anesthetics.
... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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